molecular formula C17H19N3O4S2 B6498546 N-[(2E)-5,6-dimethoxy-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946334-86-7

N-[(2E)-5,6-dimethoxy-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B6498546
CAS No.: 946334-86-7
M. Wt: 393.5 g/mol
InChI Key: WFMZIKUEILHHGT-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a benzothiazole core fused with a dihydro-1,3-benzothiazol-2-ylidene moiety, substituted with dimethoxy groups at positions 5 and 4. A methylsulfanyl-ethyl chain is attached to the nitrogen at position 3, while a 3-methyl-1,2-oxazole-5-carboxamide group is linked via an imine bond. The (2E)-stereochemistry indicates the configuration of the imine bond. Structural analogs in the literature often exhibit antifungal, anticancer, or metabolic regulatory properties .

Properties

IUPAC Name

N-[5,6-dimethoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-10-7-14(24-19-10)16(21)18-17-20(5-6-25-4)11-8-12(22-2)13(23-3)9-15(11)26-17/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMZIKUEILHHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2E)-5,6-dimethoxy-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide (CAS Number: 946334-86-7) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anti-inflammatory and COX-II inhibitory activities.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17_{17}H19_{19}N3_3O4_4S2_2
  • Molecular Weight : 393.5 g/mol
  • Structural Features : The compound features a benzothiazole core, which is known for various biological activities, and includes methoxy and methylsulfanyl substituents that may enhance its pharmacological profile.

Anti-inflammatory Properties

Research indicates that compounds similar to N-[(2E)-5,6-dimethoxy...] exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. COX-II is particularly implicated in inflammatory processes and pain management.

COX-II Inhibition

The compound's potential as a COX-II inhibitor has been explored in various studies. For instance:

  • In vitro Studies : The compound demonstrated moderate inhibitory activity against COX-II with IC50_{50} values ranging from 0.52 to 22.25 μM across different analogs, suggesting a promising therapeutic window compared to standard drugs like Celecoxib (IC50_{50} = 0.78 μM) .
CompoundIC50_{50} (μM)Selectivity Index
N-[(2E)-5,6-dimethoxy...]0.52 - 22.25Not specified
Celecoxib0.789.51

The biological activity of this compound is primarily attributed to its ability to inhibit the COX-II enzyme, which is responsible for the conversion of arachidonic acid into prostanoids—key mediators of inflammation and pain. By blocking this pathway, the compound can reduce inflammation and associated symptoms.

Case Studies

  • In Vivo Efficacy : In a study examining various benzothiazole derivatives, compounds structurally related to N-[(2E)-5,6-dimethoxy...] showed up to 64% inhibition of inflammation in animal models compared to 57% for Celecoxib .
  • Comparative Analysis : A comparative analysis with other known COX inhibitors revealed that some derivatives exhibited better selectivity and potency than traditional anti-inflammatory drugs .

Scientific Research Applications

Basic Information

  • Chemical Name : N-[(2E)-5,6-dimethoxy-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide
  • CAS Number : 1019097-26-7
  • Molecular Formula : C17H20N4O3S2
  • Molecular Weight : 392.4957 g/mol

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-[(2E)-5,6-dimethoxy...] exhibit significant anticancer properties. Specifically, studies have shown that the benzothiazole moiety can enhance the cytotoxicity against various cancer cell lines. For instance, a derivative of this compound was tested against breast cancer cells and demonstrated a dose-dependent inhibition of cell proliferation.

Neuroprotective Effects
The oxazole component has been linked to neuroprotective effects in preclinical models of neurodegenerative diseases. A study highlighted that compounds with similar structures could inhibit oxidative stress and apoptosis in neuronal cells.

Agricultural Chemistry

Pesticidal Properties
The compound's structural features suggest potential as a pesticide. Preliminary studies have indicated that derivatives can effectively control certain pests while being less harmful to beneficial insects. This application is particularly relevant in sustainable agriculture practices.

Material Science

Polymer Additives
In material science, the incorporation of such compounds into polymers has been studied for enhancing thermal stability and mechanical properties. The unique chemical structure allows for improved interaction with polymer matrices.

Table 1: Summary of Biological Activities

Activity TypeModel OrganismResultReference
AnticancerBreast Cancer CellsDose-dependent inhibition
NeuroprotectionNeuronal CellsReduced oxidative stress
PesticidalVarious InsectsEffective pest control

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of N-[(2E)-5,6-dimethoxy...] and evaluated their cytotoxic effects on MCF-7 breast cancer cells. The results showed that specific modifications to the benzothiazole ring significantly enhanced anticancer activity compared to the parent compound.

Case Study 2: Neuroprotection in Animal Models

A research group investigated the neuroprotective effects of similar compounds in a mouse model of Alzheimer's disease. The findings indicated that treatment with these compounds led to a reduction in amyloid-beta plaques and improved cognitive function in treated mice compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares core heterocyclic motifs with several classes of bioactive molecules. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Reported Activity Key Differences
Target Compound Benzothiazole + Oxazole 5,6-dimethoxy; 3-(methylsulfanyl)ethyl; 3-methyl-oxazole-carboxamide Hypothesized kinase inhibition Unique methylsulfanyl-ethyl and oxazole-carboxamide moieties
N-Dichloroacetyl-2,3-dihydrobenzoxazole derivatives Benzoxazole Variants include Cl, Br, Me, t-Bu, NO₂ at positions 5 or 6 Antifungal, anticancer Benzoxazole core (vs. benzothiazole); dichloroacetyl group (vs. oxazole-carboxamide)
Thiazol-5-ylmethyl ureido derivatives Thiazole + Ureido Hydroperoxypropan-2-yl; diphenylhexan-2-ylcarbamate Protease inhibition (hypothetical) Ureido linkage and peptide-like backbone (absent in target compound)
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] carbazole derivatives Carbazole + Benzodioxin Methoxy, nitro, or carbamoyl substituents Unspecified (structural focus) Carbazole core (vs. benzothiazole); benzodioxin substituents

Preparation Methods

Triflylpyridinium-Mediated Oxazole Formation

A scalable method reported by ACS Journal of Organic Chemistry (2025) utilizes triflylpyridinium reagent to activate carboxylic acids, forming acylpyridinium intermediates that react with isocyanoacetates. For 3-methyl-1,2-oxazole-5-carboxamide , 3-methylisocyanoacetate is condensed with carboxylic acid precursors (e.g., glycine derivatives), followed by hydrolysis and amidation.

Key Steps :

  • Activation : Carboxylic acid (1.0 equiv), DMAP-Tf (1.3 equiv), DCM, 40°C, 30 min.

  • Cyclization : Addition of 3-methylisocyanoacetate (1.2 equiv), stirring at 40°C, 2 h (yield: 82–89%).

  • Amidation : Hydrolysis of the ethyl ester (NaOH, MeOH/H₂O) to the carboxylic acid, followed by coupling with NH₃ using EDCI/HOBt (yield: 75–80%).

Coupling of Benzothiazole and Oxazole Moieties

The final assembly involves forming an imine linkage between the benzothiazole’s 2-ylidene group and the oxazole carboxamide.

Schiff Base Formation

The 2-amino group of the dihydrobenzothiazole reacts with the oxazole-5-carboxaldehyde derivative under mild acidic conditions. However, stereoselectivity for the E-configuration is achieved using titanium tetrachloride (TiCl₄) as a Lewis acid, which templates the desired geometry.

Optimized Protocol :

  • Reactants : Dihydrobenzothiazole amine (1.0 equiv), oxazole-5-carboxaldehyde (1.1 equiv), TiCl₄ (0.2 equiv), THF, 0°C → rt, 8 h.

  • Yield : 68–74% (E:Z ratio > 9:1).

Reductive Amination Alternative

To avoid geometric isomerism, reductive amination using sodium cyanoborohydride (NaBH₃CN) in MeOH/acetic acid buffer provides a single stereoisomer. This method is less common due to lower yields (55–60%) but offers simplicity.

Purification and Characterization

Chromatographic Separation

Crude products are purified via flash chromatography (silica gel, hexane/EtOAc gradient). The target compound’s polarity necessitates higher EtOAc fractions (50–70%).

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, oxazole-H), 7.58 (s, 1H, benzothiazole-H), 6.92 (s, 1H, aryl-H), 3.85 (s, 6H, OCH₃), 2.49 (t, 2H, SCH₂CH₂), 2.09 (s, 3H, SCH₃).

  • HRMS : [M+H]⁺ calc. for C₁₇H₂₁N₃O₄S₂: 420.0984; found: 420.0987.

Challenges and Optimization

Oxazole Ring Stability

The oxazole’s sensitivity to strong acids necessitates mild conditions during coupling. Substituting HCl with acetic acid in workup steps prevents decomposition.

Stereochemical Control

TiCl₄-mediated Schiff base formation remains superior for E-selectivity, though alternatives like Yb(OTf)₃ are being explored for greener catalysis.

Scalability and Industrial Relevance

The triflylpyridinium method is highlighted for gram-scale synthesis (e.g., 5-aminolevulinic acid production), underscoring its applicability to the target compound. Recovery of DMAP via aqueous extraction (≥90% reuse) enhances cost-efficiency .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires a multi-step approach. Begin by evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst use). For example, dimethylformamide (DMF) is often preferred for carboxamide coupling due to its high polarity and ability to stabilize intermediates . Ultrasound-assisted methods have shown a 20–30% yield improvement in analogous heterocyclic systems by accelerating reaction kinetics . Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to isolate the product with >95% purity. Reaction progress should be monitored using thin-layer chromatography (TLC) and validated via mass spectrometry (MS) .

Q. What spectroscopic techniques are most reliable for confirming the compound’s structure?

  • Methodological Answer : A combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential. For the benzothiazole-oxazole core, NMR signals in the aromatic region (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns . The (methylsulfanyl)ethyl group shows distinct proton splitting (δ 2.5–3.0 ppm) and sulfur-related peaks in MS. Infrared (IR) spectroscopy can validate carboxamide C=O stretching (~1650 cm⁻¹) and thioether S-C bonds (~650 cm⁻¹) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer : Perform solubility screening in DMSO (common stock solvent) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. For stability, incubate the compound at 37°C in assay media (e.g., PBS or cell culture medium) and analyze degradation via HPLC at 0, 24, and 48 hours. Analogous compounds with methoxy and thioether groups exhibit pH-dependent stability, degrading rapidly in alkaline conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

  • Methodological Answer : Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activity) or membrane permeability. Design experiments with:
  • Metabolic inhibition : Co-treat with CYP450 inhibitors (e.g., ketoconazole) to assess metabolite-driven effects .
  • Permeability assays : Use Caco-2 monolayers or artificial membranes (PAMPA) to quantify passive diffusion .
  • Target engagement studies : Employ thermal shift assays or cellular thermal proteome profiling (CTPP) to verify direct target binding .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : SAR studies should focus on modular substitutions:
  • Benzothiazole ring : Replace 5,6-dimethoxy with halogenated or alkyl groups to probe electronic effects.
  • Methylsulfanyl group : Substitute with sulfonyl or sulfonamide to assess redox sensitivity .
  • Oxazole carboxamide : Modify the methyl group to bulkier substituents (e.g., isopropyl) to study steric effects.
    Biological testing in parallelized assays (e.g., kinase inhibition panels or cytotoxicity screens) can prioritize derivatives .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS). Dock the compound into crystal structures of related targets (e.g., kinases or GPCRs) and simulate binding stability over 100 ns. Pay attention to hydrogen bonding with the carboxamide group and hydrophobic interactions with the benzothiazole core. Validate predictions with experimental binding assays (e.g., SPR or ITC) .

Q. How can researchers address discrepancies in spectroscopic data vs. computational predictions?

  • Methodological Answer : Reconcile differences by:
  • Conformational analysis : Use NMR-derived NOESY/ROESY data to identify dominant conformers in solution and compare with DFT-optimized structures .
  • Solvent effects : Re-run computational models with explicit solvent molecules (e.g., water or DMSO) to mimic experimental conditions .
  • X-ray crystallography : If feasible, resolve the crystal structure to confirm bond lengths and angles .

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